Phenethyl phenylacetate

Catalog No.
S539396
CAS No.
102-20-5
M.F
C16H16O2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl phenylacetate

CAS Number

102-20-5

Product Name

Phenethyl phenylacetate

IUPAC Name

2-phenylethyl 2-phenylacetate

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C16H16O2/c17-16(13-15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

ZOZIRNMDEZKZHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC(=O)CC2=CC=CC=C2

solubility

Insoluble in water; soluble in oils
1 mL in 4 mL 90% ethanol (in ethanol)

Synonyms

Phenethyl phenylacetate; AI3-20106; AI3 20106; AI320106

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CC2=CC=CC=C2

The exact mass of the compound Phenethyl phenylacetate is 240.115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oils1 ml in 4 ml 90% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6676. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Phenethyl phenylacetate (CAS 102-20-5) is a high-molecular-weight aromatic ester (MW 240.30) primarily procured as a structural fixative and heavy floral-honey aromatic agent in the flavor, fragrance, and cosmetics industries. Unlike lighter aliphatic or single-ring esters, its dual-aromatic structure imparts high lipophilicity (logP ~3.93) and a significantly elevated boiling point (324–325 °C). These baseline physicochemical properties make it a critical raw material for extending the longevity of volatile top notes and ensuring stable partitioning in lipid-rich cosmetic and industrial formulations [1].

Attempting to substitute phenethyl phenylacetate with closely related, lower-molecular-weight analogs like phenethyl acetate or ethyl phenylacetate fundamentally compromises formulation stability and evaporation kinetics. While these lighter esters offer similar rosy or honeyed olfactory profiles, their boiling points are nearly 100 °C lower, eliminating the fixative effect required for long-lasting base notes. Furthermore, substituting with its precursor, phenethyl alcohol, drastically alters phase behavior in emulsions due to the alcohol's significantly higher water solubility, leading to partitioning failures and leaching in hydrophobic matrices[1].

Thermal Volatility and Fixative Performance

In formulation design, the retention time of an aromatic compound is dictated by its vapor pressure and boiling point. Phenethyl phenylacetate exhibits a boiling point of 324–325 °C and a low vapor pressure of ~0.000023 mmHg at 25 °C. In contrast, the commonly used in-class substitute ethyl phenylacetate boils at approximately 227 °C. This ~97 °C differential means phenethyl phenylacetate acts as a structural fixative, reducing the overall evaporation rate of the mixture compared to lighter esters [1].

Evidence DimensionBoiling Point and Vapor Pressure
Target Compound DataBP 324–325 °C; VP ~0.000023 mmHg
Comparator Or BaselineEthyl phenylacetate (BP ~227 °C)
Quantified Difference~97–98 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg) at 25 °C

Procuring this specific ester is essential for base-note longevity, as lighter substitutes will evaporate prematurely and destabilize the product's long-term profile.

Phase Partitioning in Lipid-Rich Matrices

For cosmetic and industrial emulsions, active ingredients must remain stable within the intended phase. Phenethyl phenylacetate has an estimated logP of 3.93 and a minimal water solubility of ~5.9 mg/L. Compared to its synthetic precursor, phenethyl alcohol (logP ~1.36), phenethyl phenylacetate is highly hydrophobic. This >2.5 logP unit difference ensures that the ester remains strictly in the oil phase, preventing aqueous leaching in complex water-in-oil (W/O) emulsions [1].

Evidence DimensionLipophilicity (logP) and Aqueous Solubility
Target Compound DatalogP ~3.93; Water solubility ~5.9 mg/L
Comparator Or BaselinePhenethyl alcohol (logP ~1.36; highly water-soluble)
Quantified Difference>2.5 logP unit increase; orders of magnitude lower water solubility
ConditionsStandard aqueous/lipid partitioning at 25 °C

Buyers formulating high-lipid cosmetics or wax-based products must select the esterified form to guarantee oil-phase retention and prevent aqueous leaching.

Biocatalytic Processability for Natural Labeling

Modern procurement often demands ingredients compatible with biocatalytic manufacturing routes to achieve 'natural' certification. Phenethyl phenylacetate demonstrates high compatibility with enzymatic synthesis. Studies utilizing immobilized lipases for the esterification of phenylacetic acid with 2-phenylethanol achieve up to 96.3% conversion. This enzymatic conversion rate provides a quantifiable advantage over traditional acid-catalyzed synthesis, allowing manufacturers to efficiently scale green-synthesis protocols[1].

Evidence DimensionEnzymatic Esterification Conversion Yield
Target Compound Data96.3% conversion via lipase biocatalysis
Comparator Or BaselineTraditional acid-catalyzed synthesis (0% natural yield)
Quantified Difference>95% natural conversion efficiency
ConditionsLipase-catalyzed esterification in organic/biphasic media

High biocatalytic conversion rates make this compound economically viable for 'green' or 'natural' label procurement, avoiding the regulatory penalties of synthetic acid-catalyzed batches.

Base-Note Fixation in Fine Fragrances

Directly utilizing its high boiling point (324 °C) and low vapor pressure, this compound is optimally deployed to anchor highly volatile top notes, extending the overall longevity of perfumes without requiring synthetic polymeric fixatives [1].

Lipid-Phase Cosmetic Emulsions

Because of its high lipophilicity (logP ~3.93), it is the preferred aromatic and structural additive for heavy creams, lipsticks, and wax-based products where water-soluble analogs would cause phase destabilization[2].

Green-Certified Flavor Manufacturing

Leveraging its >96% conversion rate in lipase-catalyzed esterification, manufacturers can procure or synthesize this compound via renewable feedstocks to meet strict 'natural' regulatory standards in the food and beverage sector[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; OtherSolid
Solid
Colourless to slighty yellow liquid or crystalline mass; rose-hyacinth type odou

XLogP3

3.9

Exact Mass

240.115

Density

1.079-1.082

Appearance

Solid powder

Melting Point

26.5 °C
Mp 28 °
28°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5J5OJ7GH15

GHS Hazard Statements

Aggregated GHS information provided by 1874 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 1874 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1863 of 1874 companies with hazard statement code(s):;
H411 (97.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

56961-74-1
102-20-5

Wikipedia

Phenethyl phenylacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Benzeneacetic acid, 2-phenylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Wu Y, Kang Y, Zhang L, Qu D, Cheng X, Feng L. Performance and fouling mechanism of direct contact membrane distillation (DCMD) treating fermentation wastewater with high organic concentrations. J Environ Sci (China). 2018 Mar;65:253-261. doi: 10.1016/j.jes.2017.01.015. Epub 2017 Mar 8. PubMed PMID: 29548396.
2: Zhang L, Liu Q, Pan H, Li X, Guo D. Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine. AMB Express. 2017 Dec;7(1):105. doi: 10.1186/s13568-017-0407-0. Epub 2017 May 25. PubMed PMID: 28549374; PubMed Central PMCID: PMC5445031.
3: Sustkova-Fiserova M, Jerabek P, Havlickova T, Kacer P, Krsiak M. Ghrelin receptor antagonism of morphine-induced accumbens dopamine release and behavioral stimulation in rats. Psychopharmacology (Berl). 2014 Jul;231(14):2899-908. doi: 10.1007/s00213-014-3466-9. Epub 2014 Feb 15. PubMed PMID: 24531567.
4: Beckmann JS, Siripurapu KB, Nickell JR, Horton DB, Denehy ED, Vartak A, Crooks PA, Dwoskin LP, Bardo MT. The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. J Pharmacol Exp Ther. 2010 Dec;335(3):841-51. doi: 10.1124/jpet.110.172742. Epub 2010 Aug 30. PubMed PMID: 20805303; PubMed Central PMCID: PMC2993560.
5: Adams TB, Cohen SM, Doull J, Feron VJ, Goodman JI, Marnett LJ, Munro IC, Portoghese PS, Smith RL, Waddell WJ, Wagner BM; Expert Panel of the Flavor and Extract Manufacturers Association. The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients. Food Chem Toxicol. 2005 Aug;43(8):1179-206. Epub 2005 Jan 26. Review. PubMed PMID: 15950814.
6: Niazi Shahabi H, Bergquist F, Nissbrandt H. An investigation of dopaminergic metabolites in the striatum and in the substantia nigra in vivo utilising radiolabelled L-DOPA and high performance liquid chromatography: a new approach in the search for transmitter metabolites. Neuroscience. 2003;120(2):425-33. PubMed PMID: 12890512.
7: Agradi E, Fico G, Cillo F, Francisci C, Tomè F. Estrogenic activity of phenolic compounds from Nigella damascena evaluated using a recombinant yeast screen. Planta Med. 2001 Aug;67(6):553-5. PubMed PMID: 11509979.
8: Nissbrandt H, Bergquist F, Jonason J, Engberg G. Inhibition of cytochrome P450 2E1 induces an increase in extracellular dopamine in rat substantia nigra: a new metabolic pathway? Synapse. 2001 Jun 15;40(4):294-301. PubMed PMID: 11309845.
9: Lehmann KA, Hunger L, Brandt K, Daub D. [Biotransformation of fentanyl. III. Effect of chronic drug exposure on the distribution, metabolism and excretion in the rat]. Anaesthesist. 1983 Apr;32(4):165-73. German. PubMed PMID: 6881518.
10: Lehmann KA, Weski C, Hunger L, Heinrich C, Daub D. [Biotransformation of fentanyl. II. Acute drug interactions in rats and men (author's transl)]. Anaesthesist. 1982 May;31(5):221-7. German. PubMed PMID: 7103030.
11: Lehmann KA, Möseler G, Daub D. [I. Metabolism by mouse tissue homogenates in vitro (author's transl)]. Anaesthesist. 1981 Sep;30(9):461-6. German. PubMed PMID: 7283112.

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